molecular formula C10H11N5 B2895033 3-(1-cyclopropyl-1H-tetrazol-5-yl)aniline CAS No. 923181-37-7

3-(1-cyclopropyl-1H-tetrazol-5-yl)aniline

Cat. No. B2895033
CAS RN: 923181-37-7
M. Wt: 201.233
InChI Key: HXZYYHOPQNWLHT-UHFFFAOYSA-N
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Description

“3-(1-cyclopropyl-1H-tetrazol-5-yl)aniline” is a chemical compound with the molecular formula C10H11N5 and a molecular weight of 201.23 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “3-(1-cyclopropyl-1H-tetrazol-5-yl)aniline” consists of a cyclopropyl group attached to a tetrazole ring, which is further connected to an aniline group . The exact spatial arrangement of these groups would require more specific data or computational modeling to determine.


Physical And Chemical Properties Analysis

“3-(1-cyclopropyl-1H-tetrazol-5-yl)aniline” is predicted to have a melting point of 152.39°C and a boiling point of approximately 449.1°C at 760 mmHg . Its density is predicted to be around 1.6 g/cm3, and it has a refractive index of n20D 1.81 .

Scientific Research Applications

Drug Discovery

The structure of 3-(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)aniline suggests potential applications in drug discovery due to the presence of a tetrazole ring. Tetrazoles are known to mimic the carboxylate group and are used in medicinal chemistry for isosteric replacement of carboxylic acids . This property could be leveraged in designing new pharmaceuticals with improved pharmacokinetic properties.

Organic Synthesis

Compounds containing 1,2,3-triazole rings are valuable in organic synthesis. They serve as building blocks for creating complex molecules due to their reactivity and stability . The aniline moiety in the compound could be used for further functionalization through various organic reactions.

Polymer Chemistry

Tetrazole derivatives have applications in polymer chemistry, where they can be incorporated into polymers to impart specific properties like thermal stability or flame retardancy . The compound could be explored for such applications due to its tetrazole ring.

Supramolecular Chemistry

The aniline group in 3-(1-cyclopropyl-1H-tetrazol-5-yl)aniline can participate in hydrogen bonding, which is a key interaction in supramolecular assemblies. This could lead to its use in constructing complex molecular architectures .

Bioconjugation and Chemical Biology

Tetrazoles are often used in bioconjugation strategies due to their ability to undergo click reactions with azides. This compound could potentially be used to label biomolecules or create bioconjugates for various biological studies .

Fluorescent Imaging

Some tetrazole derivatives exhibit fluorescent properties and can be used as imaging agents. The specific compound might be modified to develop new fluorescent probes for biological imaging applications .

Materials Science

The robustness of the tetrazole ring makes it suitable for materials science applications where stability under harsh conditions is required. The compound could be investigated for its potential use in creating new materials with desirable properties .

Anticancer Research

Given that some triazole derivatives have shown anticancer activity, there’s a possibility that 3-(1-cyclopropyl-1H-tetrazol-5-yl)aniline could also be evaluated for such activities, potentially leading to new cancer treatments .

Mechanism of Action

The mechanism of action of “3-(1-cyclopropyl-1H-tetrazol-5-yl)aniline” is not specified in the available resources. Its effects would depend on its interactions with biological systems, which could vary based on the specific context .

Safety and Hazards

While specific safety and hazard data for “3-(1-cyclopropyl-1H-tetrazol-5-yl)aniline” is not available, general precautions should be taken while handling it. This includes avoiding contact with skin and eyes, preventing ingestion and inhalation, and avoiding dust formation .

Future Directions

The future directions for research on “3-(1-cyclopropyl-1H-tetrazol-5-yl)aniline” could involve exploring its potential applications in various fields, such as proteomics research . Additionally, further studies could be conducted to understand its physical and chemical properties in more detail.

properties

IUPAC Name

3-(1-cyclopropyltetrazol-5-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N5/c11-8-3-1-2-7(6-8)10-12-13-14-15(10)9-4-5-9/h1-3,6,9H,4-5,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXZYYHOPQNWLHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=NN=N2)C3=CC(=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)aniline

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